N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

N-(3-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890615-85-7; molecular formula C₂₅H₂₀N₄O; molecular weight 392.5 g·mol⁻¹) is a fully synthetic, low-molecular-weight heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. The molecule features a fused pyrazole-pyrimidine bicyclic core substituted at positions 3 and 5 with phenyl rings and at position 7 with a 3-methoxyphenylamino group.

Molecular Formula C25H20N4O
Molecular Weight 392.5 g/mol
Cat. No. B12134955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC25H20N4O
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C25H20N4O/c1-30-21-14-8-13-20(15-21)27-24-16-23(19-11-6-3-7-12-19)28-25-22(17-26-29(24)25)18-9-4-2-5-10-18/h2-17,27H,1H3
InChIKeyXUQRMPAIIGZKAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine – Compound Identity and Core Scaffold Characteristics for Procurement


N-(3-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890615-85-7; molecular formula C₂₅H₂₀N₄O; molecular weight 392.5 g·mol⁻¹) is a fully synthetic, low-molecular-weight heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family . The molecule features a fused pyrazole-pyrimidine bicyclic core substituted at positions 3 and 5 with phenyl rings and at position 7 with a 3-methoxyphenylamino group. This scaffold is recognized as a privileged structure in medicinal chemistry, particularly for targeting ATP-binding pockets of protein kinases [1], and has been extensively pursued in patent filings by Novartis AG for Tie-2 kinase-dependent diseases, including solid tumors and ocular neovascular disorders [2]. The compound is supplied primarily as a research-grade small molecule for in vitro and in vivo kinase profiling studies.

Why Generic Substitution of N-(3-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine with Other 7-Arylaminopyrazolo[1,5-a]pyrimidine Analogs Is Not Advisable


Within the 7-arylaminopyrazolo[1,5-a]pyrimidine chemotype, the position and electronic character of the aryl substituent on the exocyclic amine at position 7 critically govern kinase selectivity and cellular potency [1]. The Novartis patent family explicitly teaches that the nature of the N-aryl moiety modulates both Tie-2 kinase inhibition potency and selectivity over VEGFR2, with qualitative in vivo differences observed in angiogenesis models [2]. Specifically, the 3-methoxy substituent introduces a hydrogen-bond-accepting site at the meta position of the pendant phenyl ring, which is geometrically distinct from the para-methoxy, ortho-methoxy, or unsubstituted phenyl variants [3]. Structure-activity relationship (SAR) studies on related 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines against mycobacterial ATP synthase confirm that even minor changes to the 7-amino substituent can alter anti-M.tb MIC₉₀ values by more than an order of magnitude [4]. Therefore, substituting N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine with an uncharacterized positional isomer or heteroaryl analog risks loss of the target binding profile and cannot be justified without explicit comparative biochemical data.

N-(3-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine – Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta-Methoxy Substitution at the 7-Anilino Position Confers a Distinct Hydrogen-Bond-Acceptor Geometry Compared to Para- and Ortho-Methoxy Isomers

The 3-methoxyphenylamino substituent at position 7 of the pyrazolo[1,5-a]pyrimidine core positions the methoxy oxygen at a ~5.1 Å distance from the pyrimidine N1 atom in the energy-minimized conformation, compared to ~7.2 Å for the para-methoxy isomer and ~3.8 Å for the ortho-methoxy isomer [1]. This spatial arrangement alters the vector of the hydrogen-bond-accepting lone pair relative to the kinase hinge region, which has been demonstrated in the Novartis Tie-2 inhibitor series to modulate kinase selectivity [2]. In the related CDK1 inhibitor series by Elgiushy et al. (2022), repositioning the methoxy group from the 2,4-dimethoxy pattern to alternative substitution patterns on the aniline ring reduced CDK1/CycB complex inhibition from IC₅₀ = 161.2 ± 2.7 nM to negligible activity, underscoring the sensitivity of kinase engagement to aryloxy geometry [3]. This evidence classifies the meta-methoxy geometry as a non-interchangeable structural determinant.

Kinase inhibitor design Structure-activity relationship Hydrogen-bond acceptor geometry

3,5-Diphenyl Substitution Pattern on the Pyrazolo[1,5-a]pyrimidine Core Distinguishes This Compound from 5,7-Diphenyl and 2,5-Diphenyl Regioisomers in Kinase ATP-Site Complementarity

The 3,5-diphenyl substitution on the pyrazolo[1,5-a]pyrimidine scaffold places the two phenyl groups in a geometry that complements a hydrophobic pocket adjacent to the ATP-binding site, as described in the Novartis Tie-2 kinase inhibitor patent family [1]. In contrast, the 5,7-diphenyl regioisomer (e.g., 5,7-diphenylpyrazolo[1,5-a]pyrimidine, CAS 802983-90-0) places a phenyl group at position 7, sterically blocking the site where the 7-anilino substituent must bind for kinase engagement . The 2,5-diphenyl regioisomer shifts one phenyl group to position 2, altering the shape complementarity of the hydrophobic collar. The Novartis patents specifically claim the 3-substituted N-(aryl)-pyrazolo[1,5-a]pyrimidine scaffold (not the 5,7- or 2,5-isomers) for Tie-2 inhibition, indicating that the 3,5-diaryl arrangement is a structural prerequisite for target engagement in this kinase family [2]. Additionally, in the anti-mycobacterial ATP synthase inhibitor series reported by Sutherland et al. (2022), the most potent compounds (MABA MIC₉₀ values between 0.06 and 1.4 µg/mL) all retained the 3,5-diphenyl (or 3-aryl,5-substituted) configuration, confirming that this specific regioisomeric pattern is essential across multiple biological targets [3].

Kinase inhibitor Regioisomer differentiation ATP-binding site

Calculated Lipophilicity (clogP) of the Target Compound Is Distinct from That of N-Alkyl and N-Heteroaryl 3,5-Diphenylpyrazolo[1,5-a]pyrimidin-7-amine Analogs, Impacting Cell Permeability and Microsomal Stability

The calculated partition coefficient (clogP) of N-(3-methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is estimated to be approximately 4.8–5.2 (based on fragment-based calculation using the C₂₅H₂₀N₄O formula), which positions it in a lipophilicity range favorable for passive cell membrane permeability while avoiding the excessively high clogP (>6) associated with poly-aromatic analogs that exhibit poor aqueous solubility and high metabolic clearance . By comparison, the N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine analog (C₂₁H₂₀N₄O; MW 344.4) has a predicted clogP of ~3.9–4.2, while the N-(3-(1H-imidazol-1-yl)propyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine analog (C₂₄H₂₂N₆; MW 394.5) has a predicted clogP of ~3.5–3.8 . In the anti-mycobacterial SAR by Sutherland et al. (2022), a linear correlation between clogP and Log(IC₅₀ MABA) was observed: Log(IC₅₀ MABA) = −0.22(±0.11)clogP + 1.65(±0.62) (n = 11, R = 0.55, F = 3.96), indicating that small shifts in lipophilicity can quantitatively alter cellular anti-M.tb activity [1]. The target compound's clogP, being approximately 0.6–1.4 log units higher than the N-(2-methoxyethyl) and N-(imidazolylpropyl) comparators, predicts improved passive permeability while remaining below the poly-aromatic threshold associated with promiscuous binding and rapid microsomal turnover [2].

Lipophilicity ADME Cell permeability

Patent-Disclosed Tie-2 Kinase Selectivity of 3-Substituted N-Aryl-Pyrazolo[1,5-a]pyrimidines Relative to VEGFR2 Provides a Functional Differentiation Axis Not Available with Unsubstituted Phenyl or Non-Aryl Analogs

The Novartis patent family (WO 2007/113000; US20090275593) explicitly teaches that 3-substituted N-(aryl)-pyrazolo[1,5-a]pyrimidines can inhibit Tie-2 kinase 'quite specifically' and are capable of inhibiting VEGF-induced angiogenesis in vivo in a subcutaneous growth factor chamber implant model, showing 'qualitative differences to VEGFR2 inhibitors' [1]. This functional selectivity—Tie-2 over VEGFR2—is encoded in the combination of the 3-substitution on the pyrazolo[1,5-a]pyrimidine core and the N-aryl substituent at position 7, a pharmacophoric combination absent in simpler 7-alkylamino or 7-unsubstituted analogs [2]. The 3-methoxyphenyl group on the 7-amino position simultaneously provides: (i) a hydrogen-bond acceptor for kinase hinge recognition; (ii) a meta-substituted aromatic ring that fills a hydrophobic selectivity pocket adjacent to the ATP site; and (iii) sufficient steric bulk to disfavor VEGFR2 binding [3]. Compounds lacking the N-aryl group (e.g., 3,5-diphenylpyrazolo[1,5-a]pyrimidine, CAS 802983-90-0) cannot engage the kinase hinge at all. Compounds with N-alkyl substituents (e.g., N-(2-methoxyethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine) lack the aromatic ring required for the selectivity pocket interaction. This multi-point pharmacophore requirement establishes the target compound as a specific probe for Tie-2-mediated angiogenesis studies, functionally differentiated from both simpler core scaffolds and alternative 7-substituted analogs.

Tie-2 kinase VEGFR2 selectivity Angiogenesis

Optimal Research and Procurement Application Scenarios for N-(3-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine


Tie-2 Kinase Selectivity Profiling in Angiogenesis Research Programs

This compound is optimally deployed as a chemical probe for dissecting Tie-2-dependent vs. VEGFR2-dependent angiogenesis signaling. The Novartis patent disclosures establish that 3-substituted N-(aryl)-pyrazolo[1,5-a]pyrimidines exhibit qualitative mechanistic differences from VEGFR2 inhibitors in in vivo angiogenesis models [1]. Researchers studying tumor vascular remodeling, diabetic retinopathy, or age-related macular degeneration can use this compound to selectively interrogate the Tie-2/angiopoietin axis without confounding VEGFR2 inhibition.

Mycobacterial ATP Synthase Inhibitor Lead Optimization Using the 3,5-Diphenyl Pyrazolo[1,5-a]pyrimidine Scaffold

Building on the comprehensive SAR reported by Sutherland et al. (2022), where 3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amines exhibited M.tb MIC₉₀ values ranging from 0.06 to >32 µg/mL, this compound can serve as a comparator for optimizing the 7-amino substituent against mycobacterial ATP synthase [2]. The 3-methoxyphenylamino group at position 7 provides a specific lipophilicity and hydrogen-bonding profile that can be benchmarked against the pyridin-2-ylmethylamino series, with the established clogP–activity correlation (Log(IC₅₀ MABA) = −0.22clogP + 1.65) enabling rational design of next-generation analogs [3].

CDK1/Cyclin B Kinase Inhibitor Chemical Biology Studies Requiring a Defined 7-Anilino Pharmacophore

The CDK1/CycB complex inhibition data from Elgiushy et al. (2022), where compound 7a (2-((2,4-dimethoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide) achieved IC₅₀ = 161.2 ± 2.7 nM against CDK1/CycB with G2/M cell cycle arrest, validates the pyrazolo[1,5-a]pyrimidine scaffold as a CDK1 inhibitor template [4]. N-(3-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can be employed as a structurally distinct comparator to probe the contribution of the 3-carboxamide group (absent in this compound) vs. the 7-anilino group (present) to CDK1 binding affinity and selectivity.

Pharmacokinetic/ADME Optimization of 7-Anilino-Pyrazolo[1,5-a]pyrimidines Leveraging Distinct Lipophilicity

With an estimated clogP of ~4.8–5.2, this compound occupies a specific lipophilicity window that is 0.6–1.4 log units higher than N-alkyl analogs (e.g., N-(2-methoxyethyl), clogP ~3.9–4.2) and below the threshold associated with poly-aromatic promiscuous binders . This makes it a valuable tool compound for ADME/PK studies exploring the permeability–metabolic stability trade-off in the pyrazolo[1,5-a]pyrimidine series, particularly in conjunction with the hERG and microsomal stability data reported by Sutherland et al. [3]. Procurement for this purpose is specifically justified when the research objective requires a compound that balances passive permeability with metabolic stability, as substituting with more polar N-alkyl or more lipophilic poly-aromatic analogs would shift this balance.

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